molecular formula C10H8N2O2 B8675430 5-(p-Hydroxyphenoxy)pyrimidine

5-(p-Hydroxyphenoxy)pyrimidine

Cat. No.: B8675430
M. Wt: 188.18 g/mol
InChI Key: KXMYLQWJJUTAPQ-UHFFFAOYSA-N
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Description

5-(p-Hydroxyphenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Q & A

Basic Questions

Q. What are the recommended synthetic pathways for 5-(p-Hydroxyphenoxy)pyrimidine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine) in pyrimidine derivatives with p-hydroxyphenoxy groups requires controlled conditions. Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, improving substitution efficiency .
  • Temperature : Elevated temperatures (80–120°C) accelerate reaction kinetics but may promote side reactions like oxidation .
  • Catalysts : Transition-metal catalysts (e.g., CuI) can mediate cross-coupling reactions, but purity must be verified via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns and hydroxyl group presence .
    • FT-IR for functional group validation (e.g., O-H stretch at ~3200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What are the primary biological targets or interactions studied for this compound?

Answer: This compound is often studied for:

  • Enzyme inhibition : Binding to kinases or oxidoreductases via its hydroxyl and pyrimidine moieties .
  • Antimicrobial activity : MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) .
  • Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for substitution reactions .
  • Solvent effects : COSMO-RS simulations model solvent interactions to select optimal media .
  • Machine learning : Train models on existing pyrimidine reaction datasets to predict yields under untested conditions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Standardize assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Control variables : Test under identical pH, temperature, and cell-line conditions. For example, discrepancies in IC₅₀ values may arise from differences in cell culture media .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What experimental designs are effective for studying the material science applications of this compound?

Answer:

  • Surface modification : Use factorial design to test variables like concentration, temperature, and substrate type (e.g., silica vs. polymer) .
  • Hydrophobicity assays : Measure contact angles before/after functionalization to assess superhydrophobic properties .
  • Durability testing : Expose modified surfaces to UV radiation or solvents and monitor degradation via SEM/XPS .

Q. How can interdisciplinary approaches enhance the development of this compound-based therapeutics?

Answer:

  • Pharmacokinetic modeling : Combine in vitro ADME data with in silico predictions (e.g., logP, metabolic stability) .
  • Nanocarrier integration : Encapsulate the compound in liposomes or dendrimers to improve bioavailability .
  • Toxicogenomics : Use RNA-seq to identify gene expression changes in exposed cell lines, linking efficacy to mechanistic pathways .

Q. Methodological Resources

  • Synthetic protocols : PubChem’s reaction condition database (e.g., oxidizing/reducing agents, solvent systems) .
  • Analytical standards : Refer to pharmacopeial guidelines (e.g., USP-NF) for purity thresholds and safety data .
  • Ethical compliance : Adhere to institutional review boards (IRBs) for biological studies and data integrity standards .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-pyrimidin-5-yloxyphenol

InChI

InChI=1S/C10H8N2O2/c13-8-1-3-9(4-2-8)14-10-5-11-7-12-6-10/h1-7,13H

InChI Key

KXMYLQWJJUTAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(p-Methoxyphenoxy)pyrimidine (7.7 g) was dissolved in dichloromethane and the solution, maintained at a temperature of -70° to -78° C., was treated by the dropwise addition of boron tribromide (7 ml). The stirred solution was allowed to warm to room temperature and after standing overnight the dichloromethane solution was washed with a cold saturated aqueous solution of sodium bicarbonate (100 ml). The dichloromethane solution was then dried, treated with charcoal and the solvent removed by distillation under reduced pressure. The residue was washed with diethyl ether to give 5-(p-hydroxyphenoxy)pyrimidine (0.4 g) m.p. 158° C. which was characterised by p.m.r. spectroscopy.
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7.7 g
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0 (± 1) mol
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7 mL
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Synthesis routes and methods II

Procedure details

To 1.00 g (4.99 mmol) 4-(benzyloxy)phenol and 794 mg (4.99 mmol) 5-bromo-pyrimidine in 5 mL DMF are added 3.25 g (9.99 mmol) Cs2CO3 and the reaction mixture is stirred at 120° C. for 6 h in a microwave oven. Then the reaction mixture is diluted with water and extracted with EtOAc. The organic layer is dried with Na2SO4 and the solvent is removed in vacuo. The residue is purified by HPLC (MeOH/H2O/NH3).
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1 g
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794 mg
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Cs2CO3
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3.25 g
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reactant
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5 mL
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